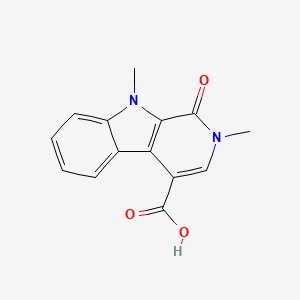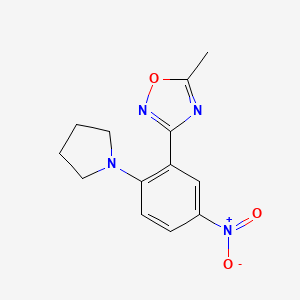
2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a heterocyclic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of both methyl groups and the carboxylic acid functionality can affect its solubility, stability, and interactions with biological targets.
特性
IUPAC Name |
2,9-dimethyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-7-9(14(18)19)11-8-5-3-4-6-10(8)16(2)12(11)13(15)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCQWKWCLTLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(anilinocarbonyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B7876338.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine](/img/structure/B7876341.png)

![5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile](/img/structure/B7876348.png)

![2,5-dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole](/img/structure/B7876375.png)

![4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde](/img/structure/B7876384.png)
![5-Methyl-6-oxo-5,6-dihydropyrido[2,3-b][1,4]benzothiazepine-9-carbonitrile](/img/structure/B7876394.png)


![Furo[2,3-b]quinoline-2-carboxylic acid](/img/structure/B7876427.png)
![2-(4-methyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid](/img/structure/B7876441.png)
